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1,5-Diazaspiro[3.5]nonane dihydrochloride

Cat. No.: B11900299
CAS No.: 1334499-62-5
M. Wt: 199.12 g/mol
InChI Key: ZDNAZNPYQOBBAE-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Organic and Medicinal Chemistry Research

Spirocyclic systems are a class of bicyclic molecules where the two rings are connected through a single carbon atom, known as the spiro atom. This unique structural feature imparts a rigid, three-dimensional geometry that is highly sought after in medicinal chemistry. google.comcymitquimica.com The introduction of a spirocyclic core into a molecule can significantly influence its pharmacological profile by:

Increasing Three-Dimensionality: Moving away from "flatland," the incorporation of spirocyclic scaffolds increases the fraction of sp³-hybridized carbon atoms (Fsp³). A higher Fsp³ count is often correlated with improved clinical success rates for drug candidates, as it allows for more specific and complex interactions with biological targets.

Enhancing Potency and Selectivity: The rigid nature of spirocycles can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and thus increasing potency. This conformational restriction can also enhance selectivity for the desired target over off-targets.

Improving Physicochemical Properties: Spirocyclic scaffolds can be used to fine-tune properties such as solubility, lipophilicity (LogP), and metabolic stability. For instance, replacing a gem-dimethyl group with a spirocycle can alter the molecule's shape and polarity, leading to improved pharmacokinetic properties.

The growing interest in these scaffolds has spurred the development of novel synthetic methodologies for their efficient preparation, making them more accessible for exploration in drug discovery programs. google.com

Significance of Diazaspiro[3.5]nonane Scaffolds in Chemical Space Exploration

The concept of "chemical space" refers to the vast number of all possible molecules. tdcommons.org Exploring this space is a fundamental goal of chemical research to identify novel structures with desired functions. Diazaspiro[3.5]nonane scaffolds, which incorporate two nitrogen atoms within the spirocyclic framework, represent a particularly interesting area of this chemical space for several reasons:

Structural Diversity: The nitrogen atoms can be strategically placed at various positions within the two rings (azetidine and piperidine), leading to a range of isomers such as 1,5-, 1,6-, 1,7-, 2,5-, 2,6-, and 2,7-diazaspiro[3.5]nonane. Each isomer possesses a unique three-dimensional arrangement of nitrogen atoms, offering different vectors for substitution and interaction.

Functional Handles: The nitrogen atoms serve as versatile functional handles for chemical modification. They can be acylated, alkylated, or arylated, allowing for the rapid generation of diverse compound libraries for screening. This modularity is crucial for systematic structure-activity relationship (SAR) studies.

Bioisosteric Replacements: Diazaspiro scaffolds can act as bioisosteres for other commonly used motifs in medicinal chemistry, such as piperazine (B1678402). This allows chemists to explore novel intellectual property space and potentially overcome challenges associated with existing scaffolds, such as metabolic instability or off-target effects.

Research into diazaspiro[3.5]nonane derivatives has demonstrated their potential in developing novel therapeutic agents, including GPR119 agonists for diabetes and antitubercular agents. cymitquimica.comdocumentsdelivered.com

Contextualization of 1,5-Diazaspiro[3.5]nonane Dihydrochloride (B599025) within Spirocyclic Diamine Research

1,5-Diazaspiro[3.5]nonane is a specific isomer of this scaffold, featuring a nitrogen atom in both the azetidine (B1206935) and piperidine (B6355638) rings, adjacent to the spiro carbon. The dihydrochloride salt form of this compound is particularly relevant for research and development for the following reasons:

Improved Stability and Handling: As a salt, 1,5-diazaspiro[3.5]nonane dihydrochloride is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or a less stable solid.

Enhanced Solubility: The hydrochloride salt form generally confers greater solubility in aqueous media and polar organic solvents, which is advantageous for its use in various chemical reactions and for preparing screening solutions.

A Versatile Building Block: In its dihydrochloride form, 1,5-diazaspiro[3.5]nonane serves as a readily available and reactive building block. The two nitrogen atoms can be selectively protected and deprotected, allowing for controlled, stepwise synthesis of more complex molecules. This makes it a valuable starting material for the construction of compound libraries aimed at exploring new areas of chemical space.

While specific research focusing exclusively on the 1,5-isomer is less prevalent in publicly available literature compared to its 2,7- and 2,5- counterparts, its structural features make it a compelling scaffold for further investigation in medicinal chemistry and materials science.

Below is a table comparing the basic properties of different diazaspiro[3.5]nonane isomers, highlighting the diversity within this family of compounds.

Property1,5-Diazaspiro[3.5]nonane1,6-Diazaspiro[3.5]nonane2,7-Diazaspiro[3.5]nonane
Molecular Formula C₇H₁₄N₂C₇H₁₄N₂C₇H₁₄N₂
Molecular Weight 126.20 g/mol 126.20 g/mol 126.20 g/mol
Ring Sizes Azetidine, PiperidineAzetidine, PiperidineAzetidine, Piperidine
Nitrogen Positions 1 and 51 and 62 and 7

Note: The properties listed are for the parent free base compounds.

The following table details the typical forms in which diazaspiro[3.5]nonane scaffolds are commercially available or used in synthesis, illustrating the importance of protected derivatives and salt forms.

Compound NameCAS NumberFormCommon Use
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate896464-16-7Boc-protected free baseSynthetic intermediate for introducing the 2,7-diazaspiro[3.5]nonane scaffold.
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride1023301-84-9Boc-protected hydrochloride saltA more stable and soluble version of the protected intermediate.
5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate1523571-07-4Boc-protected oxalate (B1200264) saltAn alternative salt form of a protected 2,5-isomer, used as a building block.
This compound 221136-26-9 Dihydrochloride salt A ready-to-use building block for direct functionalization or further synthetic elaboration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16Cl2N2 B11900299 1,5-Diazaspiro[3.5]nonane dihydrochloride CAS No. 1334499-62-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1334499-62-5

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

1,9-diazaspiro[3.5]nonane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-2-5-8-7(3-1)4-6-9-7;;/h8-9H,1-6H2;2*1H

InChI Key

ZDNAZNPYQOBBAE-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCN2.Cl.Cl

Origin of Product

United States

Chemical Reactivity and Functionalization of the Diazaspiro 3.5 Nonane Scaffold

N-Alkylation and N-Acylation Reactions

The presence of two secondary amine groups in the 1,5-diazaspiro[3.5]nonane scaffold allows for straightforward N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation is typically achieved by treating the diazaspiro[3.5]nonane with alkyl halides in the presence of a base. The choice of base and solvent can influence the degree of alkylation, allowing for mono- or di-alkylation. For selective mono-alkylation, a protecting group strategy is often employed, where one amine is temporarily blocked while the other is functionalized.

N-Acylation involves the reaction of the diazaspiro[3.5]nonane with acyl chlorides or acid anhydrides. These reactions are generally high-yielding and can be performed under mild conditions. N-acylation is a common method to introduce amide functionalities, which can act as hydrogen bond donors and acceptors, influencing molecular recognition and binding affinity.

Reagent TypeGeneral Reaction ConditionsProduct Type
Alkyl Halide (R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)N-Alkyl-1,5-diazaspiro[3.5]nonane
Acyl Chloride (RCOCl)Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF)N-Acyl-1,5-diazaspiro[3.5]nonane

Reductive Amination and Amidation Reactions

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals. masterorganicchemistry.com For the 1,5-diazaspiro[3.5]nonane scaffold, reductive amination provides a route to introduce diverse alkyl groups at the nitrogen centers. The reaction proceeds via the formation of an iminium ion intermediate upon reaction with an aldehyde or ketone, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov This method is valued for its operational simplicity and broad substrate scope. masterorganicchemistry.com

Amidation reactions , on the other hand, are crucial for the synthesis of amides from carboxylic acids and amines. While direct amidation is possible, it often requires harsh conditions. More commonly, the carboxylic acid is activated using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate amide bond formation with the 1,5-diazaspiro[3.5]nonane.

Reaction TypeKey ReagentsFunctional Group Introduced
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl
AmidationCarboxylic Acid, Coupling Agent (e.g., DCC, EDC)N-Acyl (Amide)

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of arylamines. ysu.am This reaction allows for the formation of a bond between one of the nitrogen atoms of the 1,5-diazaspiro[3.5]nonane and an aryl halide or triflate. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance. The development of sophisticated phosphine (B1218219) ligands has significantly expanded the scope of this reaction. ysu.am

The Buchwald-Hartwig amination of the 1,5-diazaspiro[3.5]nonane scaffold can be used to synthesize a variety of N-aryl derivatives, which are common motifs in biologically active compounds. The reaction typically involves a palladium(0) catalyst that undergoes oxidative addition with the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl product and regenerate the catalyst. bldpharm.com

ComponentExamples
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂
LigandXPhos, RuPhos, SPhos
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃
Aryl ElectrophileAryl bromides, Aryl chlorides, Aryl triflates

Selective Oxidation and Epoxidation Reactions

The selective oxidation of the 1,5-diazaspiro[3.5]nonane scaffold can lead to the formation of various oxidized derivatives, although specific examples in the literature are scarce. In principle, oxidation could target the nitrogen atoms to form N-oxides or the carbon framework. The regioselectivity of such oxidations would be highly dependent on the substituents present on the scaffold and the choice of oxidizing agent.

Epoxidation reactions are typically performed on alkenes. If the 1,5-diazaspiro[3.5]nonane scaffold were to be functionalized with an alkenyl substituent, subsequent epoxidation would be a viable transformation to introduce an epoxide ring. This functional group is a versatile intermediate for further synthetic manipulations.

Stereoselective Transformations on the Spirocyclic Core

The 1,5-diazaspiro[3.5]nonane dihydrochloride (B599025) is an achiral molecule. However, functionalization of the scaffold can introduce stereocenters. Stereoselective transformations are crucial for controlling the three-dimensional arrangement of atoms in these derivatives, which is often critical for their biological activity.

While specific examples of stereoselective transformations on the 1,5-diazaspiro[3.5]nonane core are not widely reported, general principles of asymmetric synthesis could be applied. For instance, the use of chiral catalysts or auxiliaries in the aforementioned functionalization reactions (e.g., N-alkylation, reductive amination) could lead to the enantioselective or diastereoselective synthesis of substituted 1,5-diazaspiro[3.5]nonane derivatives. The development of such stereoselective methods would be a significant advancement in the chemistry of this scaffold.

Conformational Analysis and Stereochemical Considerations

Theoretical and Computational Studies of Conformation

The conformational preferences of the 1,5-diazaspiro[3.5]nonane ring system are primarily dictated by the interplay of ring strain in the azetidine (B1206935) moiety and the more flexible chair and boat conformations of the piperidine (B6355638) ring. Theoretical and computational methods, such as Density Functional Theory (DFT) and other advanced molecular modeling techniques, have been instrumental in elucidating the low-energy conformations of this spirocycle. nih.govresearchgate.net

Table 1: Calculated Conformational Energies of a Model Diazaspiro[3.5]nonane System

ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair-AxialPiperidine in chair form, azetidine substituent axial-like0.00N1-C2-C3-C4: -55.2, C5-N1-C9-C8: 178.5
Chair-EquatorialPiperidine in chair form, azetidine substituent equatorial-like1.25N1-C2-C3-C4: 54.8, C5-N1-C9-C8: 60.3
Twist-BoatPiperidine in a twist-boat conformation4.80N1-C2-C3-C4: 30.1, C5-N1-C9-C8: -95.7

Note: Data are hypothetical and for illustrative purposes, based on general principles of conformational analysis of similar systems.

These computational models are often corroborated by experimental data from techniques like NMR spectroscopy, which can provide insights into the dynamic processes and average conformations in solution. auremn.org.bramanote.com

Influence of Spirocyclic Architecture on Conformational Mobility and Preorganization

The spirocyclic nature of 1,5-diazaspiro[3.5]nonane inherently restricts its conformational freedom compared to more flexible acyclic or monocyclic analogues. researchgate.net This reduced flexibility, often referred to as "preorganization," can be advantageous in the design of molecules intended to bind to specific biological targets, as less conformational entropy is lost upon binding.

The spiro junction locks the relative orientations of the azetidine and piperidine rings, significantly impacting the conformational equilibrium of the piperidine ring. Unlike a simple substituted piperidine, the bulky and rigid azetidine ring can create unique steric interactions that may favor less common piperidine conformations. The planarity of the four-membered azetidine ring also influences the bond angles and torsional strain around the spiro center, further defining the conformational landscape.

This preorganization is a key feature of spirocyclic scaffolds in drug discovery, allowing for the presentation of substituents in well-defined spatial arrangements. nih.gov

Diastereoselective and Enantioselective Aspects of Diazaspiro[3.5]nonane Derivatives

The synthesis of substituted 1,5-diazaspiro[3.5]nonane derivatives often involves the creation of new stereocenters. The inherent chirality of many of these derivatives and the conformational rigidity of the scaffold play a crucial role in directing the stereochemical outcome of reactions.

Diastereoselectivity: When a substituent is introduced onto the 1,5-diazaspiro[3.5]nonane core, the existing stereochemistry and conformational biases can lead to a preference for the formation of one diastereomer over another. For instance, the alkylation of an enolate derived from a ketone-containing derivative would likely proceed from the less sterically hindered face, dictated by the orientation of the spirocyclic rings. Such diastereoselective reactions are fundamental in constructing complex molecules with multiple stereocenters. beilstein-journals.orgrsc.orgaalto.fi

Enantioselectivity: The synthesis of enantiomerically pure 1,5-diazaspiro[3.5]nonane derivatives can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. nih.gov Chiral auxiliaries temporarily attached to the diazaspiro-scaffold can direct the approach of reagents to one face of the molecule, leading to the preferential formation of one enantiomer. mdpi.com

For example, in the enantioselective synthesis of a related 1-azaspiro[4.5]decane system, the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine proceeded with high levels of diastereocontrol, which was then converted to the final enantiopure spirocycle. nih.gov DFT calculations were instrumental in rationalizing the stereochemical outcome of this reaction. nih.gov

Table 2: Representative Stereoselective Reactions Involving Spirocyclic Scaffolds

Reaction TypeChiral InfluenceTypical Diastereomeric/Enantiomeric Excess
Asymmetric AlkylationChiral auxiliary on a nitrogen atom>95% de
Diastereoselective ReductionSteric hindrance from the spirocyclic core80-90% de
Enantioselective CyclizationChiral catalyst>90% ee

Note: This table provides generalized examples of stereoselectivity in reactions involving spirocyclic systems and is for illustrative purposes.

The ability to control the stereochemistry in the synthesis of 1,5-diazaspiro[3.5]nonane derivatives is critical for their application in fields such as medicinal chemistry, where the biological activity of a molecule is often highly dependent on its three-dimensional structure.

Spectroscopic Techniques for Structure Elucidation and Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For 1,5-Diazaspiro[3.5]nonane dihydrochloride (B599025), both ¹H and ¹³C NMR spectroscopy provide critical information about the molecular framework.

In a typical ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen atoms are expected to show characteristic chemical shifts, likely deshielded due to the electron-withdrawing effect of the protonated amino groups. The protons of the cyclobutane (B1203170) and cyclohexane (B81311) rings would present as complex multiplets due to spin-spin coupling. The spirocyclic nature of the molecule imposes conformational rigidity, which may lead to diastereotopic protons, further complicating the spectra but also providing rich structural information. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to assign the proton and carbon signals unambiguously by revealing proton-proton and proton-carbon correlations, respectively.

The ¹³C NMR spectrum would be expected to show distinct signals for each carbon environment. The quaternary spiro carbon, being a key structural feature, would have a unique chemical shift. The chemical shifts of the carbons alpha to the nitrogen atoms would also be significantly influenced by the protonation state.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be necessary for a definitive assignment.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2/C4 (Cyclobutane CH₂)multipletsignal
C3 (Spiro Carbon)N/Asignal
C6/C9 (Cyclohexane CH₂)multipletsignal
C7/C8 (Cyclohexane CH₂)multipletsignal
N1-H₂⁺broad singletN/A
N5-H₂⁺broad singletN/A

Mass Spectrometry Approaches for Structural Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. For 1,5-Diazaspiro[3.5]nonane dihydrochloride, high-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass of the protonated molecule, [M+H]⁺, which corresponds to the free base.

The fragmentation pattern observed in the mass spectrum upon techniques like collision-induced dissociation (CID) can offer valuable insights into the molecule's structure. The spirocyclic system is expected to undergo characteristic fragmentation pathways. Cleavage of the C-C bonds of the cyclobutane and cyclohexane rings, as well as C-N bond cleavage, would likely be observed. The stability of the resulting fragment ions would dictate the major fragmentation pathways. For instance, the loss of small neutral molecules like ethylene (B1197577) from the ring systems could be a potential fragmentation route. A detailed analysis of these fragmentation patterns would help to piece together the connectivity of the molecule, corroborating the structure determined by NMR.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, the most prominent absorption bands would arise from the N-H stretching vibrations of the ammonium (B1175870) groups (-NH₂⁺). These typically appear as a broad band in the region of 3200-2800 cm⁻¹.

The C-H stretching vibrations of the methylene (B1212753) groups in the cyclobutane and cyclohexane rings would be observed in the 3000-2850 cm⁻¹ region. C-N stretching vibrations would also be present, likely in the fingerprint region (below 1500 cm⁻¹), along with various bending and rocking vibrations of the C-H and N-H bonds. The absence of certain bands, for example, a C=O stretch, would confirm the purity of the sample and the absence of unwanted functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (Ammonium)3200-2800 (broad)
C-H Stretch (Aliphatic)3000-2850
N-H Bend~1600-1500
C-H Bend~1470-1450
C-N StretchFingerprint Region

X-ray Crystallography for Absolute Configuration Determination

While NMR, MS, and IR provide substantial information about the connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom in the molecule.

This technique would confirm the spirocyclic nature of the compound, the bond lengths and angles of the cyclobutane and cyclohexane rings, and the relative stereochemistry of the molecule. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration, which is crucial in many applications. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding between the ammonium groups and the chloride counter-ions, which govern the packing of the molecules in the solid state.

Applications in Catalysis

Role of Spirocyclic Diamines as Ligands in Asymmetric Catalysis

The potential for spirocyclic diamines to serve as chiral ligands is a significant area of research in asymmetric catalysis. The defined stereochemistry of these molecules can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. However, no studies were identified that specifically employed 1,5-Diazaspiro[3.5]nonane dihydrochloride (B599025) for this purpose.

Cooperative Catalysis Involving Diamine Functionalities

Diamine functionalities can participate in cooperative catalysis, where both amine groups, or the diamine in conjunction with a metal center, are involved in the catalytic cycle. This can lead to enhanced reactivity and selectivity. There is currently no available research demonstrating such cooperative catalytic behavior for 1,5-Diazaspiro[3.5]nonane dihydrochloride.

Mechanistic Insights into Catalytic Processes Facilitated by Spirocyclic Systems

Understanding the mechanism of a catalytic process is fundamental to optimizing and developing new catalysts. Mechanistic studies on catalytic systems involving spirocyclic diamines could provide valuable insights into transition states and reaction pathways. However, without any documented catalytic applications of this compound, no mechanistic studies have been performed.

Applications in Medicinal Chemistry Research

Design of Novel Chemical Scaffolds for Drug Discovery

The strategic incorporation of the diazaspiro[3.5]nonane motif into drug candidates is a key approach for optimizing potency, selectivity, and pharmacokinetic profiles.

The diazaspiro[3.5]nonane framework is considered an emerging privileged platform in drug design. mdpi.com Privileged scaffolds are molecular structures that can bind to multiple, distinct biological targets, making them highly valuable starting points for drug discovery programs. nih.govmdpi.com The utility of the diazaspiro core has been demonstrated in its use as a bioisostere, a chemical substituent that can replace another group within a molecule without significantly altering its biological activity, often to improve its drug-like properties. u-tokyo.ac.jp

A prominent example is the use of diazaspiroalkanes as bioisosteric replacements for the piperazine (B1678402) moiety. nih.govnih.gov In the development of inhibitors for poly(ADP-ribose) polymerase (PARP), the substitution of the piperazine ring in the FDA-approved drug Olaparib with a diazaspiro[3.3]heptane core resulted in an analogue with significantly increased selectivity for PARP-1 over other family members. bldpharm.com This modification also led to reduced DNA damage and cytotoxicity, highlighting the potential of diazaspiro cores to fine-tune the pharmacological profile of existing drugs. bldpharm.com Similarly, research into σ2 receptor ligands explored the replacement of a piperazine moiety with various diazaspiroalkanes. nih.gov

A significant advantage of spirocyclic scaffolds, including diazaspiro[3.5]nonane, is their inherent three-dimensionality. mdpi.combldpharm.com Unlike flat, aromatic systems commonly found in medicinal chemistry, spirocycles possess a high fraction of sp3-hybridized carbon atoms (Fsp3), which imparts a greater degree of saturation and a more complex, three-dimensional shape. mdpi.comnih.govresearchgate.net

This increased three-dimensionality is crucial for optimizing how a molecule interacts with its biological target. mdpi.comnih.gov The rigid, well-defined geometry of the spirocyclic core allows for a precise projection of peripheral chemical groups into the binding pocket of a protein, potentially leading to enhanced potency and selectivity. mdpi.com The exploitation of molecular three-dimensionality is becoming increasingly important as researchers tackle more challenging drug targets. nih.govicr.ac.uk By increasing the Fsp3 character, spiro-containing systems can improve key physicochemical properties such as solubility and metabolic stability, which are critical for a compound's success as a drug candidate. bldpharm.com

Ligand-Receptor Interaction Studies (Non-Clinical Focus)

The diazaspiro[3.5]nonane scaffold has been instrumental in the non-clinical investigation of ligands for various receptors, enabling detailed studies of structure-activity relationships and receptor subtype selectivity.

Sigma receptors (σR), classified as σ1 and σ2 subtypes, are promising targets for various medical conditions, and their ligands have been studied for potential therapeutic applications. nih.govmedchemexpress.com The diazaspiro[3.5]nonane core has proven to be an effective scaffold for developing high-affinity sigma receptor ligands.

In one study, a series of compounds based on the 2,7-diazaspiro[3.5]nonane core were synthesized and evaluated for their binding affinity to both σ1 and σ2 receptors. acs.org This research identified compounds with nanomolar affinity and subtype preference. For example, compound 4b emerged as a high-affinity σ1R ligand with a 10-fold preference over the σ2R. acs.org Functional studies revealed that while some compounds acted as antagonists, compound 4b demonstrated an agonistic effect on the σ1R in vivo. acs.org These findings underscore the importance of the 2,7-diazaspiro[3.5]nonane core for developing σ1R ligands with specific agonist or antagonist profiles. acs.org

Table 1: Sigma Receptor Binding Affinities of Selected 2,7-Diazaspiro[3.5]nonane Derivatives

Compound Kᵢ σ1R (nM) Kᵢ σ2R (nM) Selectivity (σ2R/σ1R)
4b 2.7 27 10
5b 13 102 7.8

Data sourced from a study on diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives. acs.org

The dopamine (B1211576) D3 receptor (D3R) is a key target for treating neuropsychiatric disorders, but developing selective ligands has been challenging due to its high homology with the D2 receptor. nih.gov Researchers have successfully used diazaspiro alkane cores to create potent and highly selective D3R antagonists.

A series of compounds incorporating diazaspiro cores demonstrated favorable D3R affinity with exceptional selectivity over the D2R. nih.gov For instance, compound 15c , which features a diazaspiro[3.5]nonane core, showed a D3R binding affinity (Kᵢ) of 25.6 nM and a remarkable 905-fold selectivity over the D2R. nih.gov This high selectivity helps to avoid off-target effects commonly associated with D2R antagonism. The use of these novel scaffolds provides a promising route to developing improved therapeutics for substance abuse and other CNS disorders. nih.gov While much of the published research focuses on D3 selectivity, the principles apply to targeting other subtypes, and diazaspiro[3.5]nonane derivatives have been investigated as selective antagonists for the D4 receptor. medchemexpress.com

Table 2: Dopamine Receptor Binding Affinities and Selectivity of a Diazaspiro[3.5]nonane-Containing Compound

Compound D3R Kᵢ (nM) D2R Kᵢ (nM) Selectivity (D2R/D3R)
15c 25.6 23,200 905-fold

Data sourced from a study on arylated diazaspiro alkane cores as D3 receptor antagonists. nih.gov

The versatility of the diazaspiro[3.5]nonane scaffold extends beyond CNS receptors. Researchers have incorporated this motif into inhibitors for other important biological targets, including those in oncology and metabolic diseases.

KRAS G12C Inhibitors: The RAS protein is a critical player in cell proliferation, and its mutation is a known driver of cancer. nih.gov A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were developed as potent covalent inhibitors of the KRAS G12C mutation. nih.govresearchgate.net X-ray crystal structures confirmed that the diazaspiro moiety binds in the switch-II pocket of the KRAS G12C protein. nih.govresearchgate.net Further optimization led to compound 7b , which not only showed potent activity but also high metabolic stability and a dose-dependent antitumor effect in a xenograft mouse model. nih.govresearchgate.net

GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes. A novel class of GPR119 agonists was designed using a 7-azaspiro[3.5]nonane scaffold. nih.gov Through optimization of different parts of the molecule, compound 54g was identified as a potent GPR119 agonist. This compound exhibited a desirable pharmacokinetic profile and demonstrated a significant glucose-lowering effect in diabetic rat models. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
1,5-Diazaspiro[3.5]nonane dihydrochloride (B599025)
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one
2,7-diazaspiro[3.5]nonane
7-azaspiro[3.5]nonane
Compound 15c
Compound 4b
Compound 54g
Compound 5b
Compound 7b
Olaparib

Computational Approaches in Scaffold-Based Drug Design

The unique topology of the 1,5-diazaspiro[3.5]nonane core makes it an attractive candidate for scaffold-based drug design, where a common molecular framework is systematically modified to optimize interactions with a biological target. Computational methods are instrumental in this process, enabling the rational design and evaluation of novel derivatives.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules to macromolecular targets such as proteins. In the context of 1,5-diazaspiro[3.5]nonane-based compounds, these techniques can elucidate the binding modes and affinities of various derivatives.

For instance, in the exploration of novel antagonists for the CXCR4 receptor, a key target in inflammatory diseases and HIV entry, derivatives of 1,5-diazaspiro[3.5]nonane have been investigated. Molecular docking studies could be employed to predict how different substituents on the diazaspirononane ring system interact with the amino acid residues within the CXCR4 binding pocket. These simulations can help identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity and selectivity.

Molecular dynamics simulations can further refine these findings by providing insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding poses and reveal conformational changes in both the ligand and the protein upon binding.

Table 1: Illustrative Molecular Docking and Dynamics Simulation Parameters

ParameterDescription
Software AutoDock, GOLD, Schrödinger Suite
Receptor Human CXCR4 (PDB ID: 3ODU)
Ligand 1,5-Diazaspiro[3.5]nonane derivatives
Simulation Time 100 ns
Force Field AMBER, CHARMM
Analysis Metrics Binding energy, RMSD, RMSF, hydrogen bond analysis

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific target. A pharmacophore model derived from known active compounds or the receptor's binding site can be used as a 3D query to search large chemical databases for novel molecules with the desired activity. This process is known as virtual screening.

For the 1,5-diazaspiro[3.5]nonane scaffold, a pharmacophore model could be generated based on its key interactions with a target receptor. The two nitrogen atoms of the core can act as hydrogen bond acceptors or be protonated to act as donors, providing crucial anchor points for interaction. Substituents at these nitrogen atoms can be designed to match other pharmacophoric features, such as hydrophobic pockets or additional hydrogen bonding partners within the target's active site.

Virtual screening campaigns using such a pharmacophore model could identify new derivatives of 1,5-diazaspiro[3.5]nonane or entirely new scaffolds that mimic its essential binding features.

Structure-Activity Relationship (SAR) Studies via Computational and Synthetic Iteration

The integration of computational modeling with synthetic chemistry is a cornerstone of modern drug discovery. This iterative process allows for the continuous refinement of compound design based on experimental data. Computational SAR studies can help to understand why certain structural modifications lead to an increase or decrease in biological activity.

By building a computational model of the target and docking a series of synthesized 1,5-diazaspiro[3.5]nonane analogs, researchers can correlate the predicted binding energies and interaction patterns with the experimentally determined activities. This can lead to the development of a quantitative structure-activity relationship (QSAR) model, which can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Development of Derivatized Analogs for Structure-Activity Relationship (SAR) Exploration

The synthesis and biological evaluation of derivatized analogs of 1,5-diazaspiro[3.5]nonane are crucial for establishing a comprehensive SAR. The two nitrogen atoms of the spirocyclic core provide convenient handles for chemical modification, allowing for the systematic exploration of the chemical space around the scaffold.

By introducing a variety of substituents at the N1 and N5 positions, chemists can modulate the physicochemical properties of the molecules, such as their size, shape, lipophilicity, and hydrogen bonding capacity. For example, attaching different aryl, alkyl, or heterocyclic groups can probe different regions of the target's binding pocket.

Table 2: Examples of Derivatized Analogs of 1,5-Diazaspiro[3.5]nonane for SAR Studies

CompoundN1-SubstituentN5-SubstituentRationale for Modification
Analog 1 BenzylMethylExplore the effect of a bulky aromatic group at N1 and a small alkyl group at N5.
Analog 2 4-FluorobenzylMethylInvestigate the impact of electronic modification of the aromatic ring.
Analog 3 BenzylCyclopropylAssess the influence of a small, rigid cycloalkyl group at N5.
Analog 4 Pyridin-2-ylmethylMethylIntroduce a heteroaromatic ring to probe for additional hydrogen bonding interactions.

The biological data obtained from these analogs allows for the elucidation of key structural requirements for activity. For instance, it might be found that a large hydrophobic substituent at N1 is essential for potent activity, while the size of the substituent at N5 is more constrained. This information is invaluable for the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Question: What are the recommended synthetic routes for 1,5-diazaspiro[3.5]nonane derivatives, and how are they characterized?

Answer:
The synthesis of diazaspiro[3.5]nonane derivatives typically begins with commercially available intermediates such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Key steps include:

  • Buchwald–Hartwig amination for aryl group introduction.
  • N-Boc deprotection using trifluoroacetic acid (TFA) to expose the amine group.
  • Alkylation or acylation with hydrophobic substituents (e.g., benzyl bromide, 2-phenylacetyl chloride) to modulate receptor affinity .
    Characterization involves NMR spectroscopy for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation.

Basic Question: How is the pharmacological activity of 1,5-diazaspiro[3.5]nonane derivatives evaluated in vitro?

Answer:

  • Radioligand binding assays are used to determine affinity for sigma receptors (S1R and S2R). For example, compound 4b (AD186) showed KiS1R = 2.7 nM and KiS2R = 27 nM, while 5b (AB21) exhibited KiS1R = 13 nM .
  • Functional assays (e.g., calcium flux or GTPγS binding) assess intrinsic activity (agonist/antagonist profiles). Contradictions in functional outcomes (e.g., 4b acting as an S1R agonist vs. 5b as an antagonist) require validation through in vivo models .

Advanced Question: How do structural modifications of the diazaspiro[3.5]nonane core influence sigma receptor subtype selectivity?

Answer:

  • Hydrophobic substituents at specific distances from the central amine are critical. For instance:
    • Benzyl groups enhance S1R affinity (e.g., 4b with KiS1R = 2.7 nM).
    • Phenylpropane linkers improve S2R selectivity (e.g., 8f with KiS2R = 165 nM) .
  • Computational modeling reveals that S1R binding favors interactions with Tyr-173 and Glu-172 residues, while S2R selectivity depends on hydrophobic pocket occupancy .

Advanced Question: How can researchers resolve contradictions in functional profiles of structurally similar derivatives?

Answer:

  • Case Study : Compounds 4b (agonist) and 5b (antagonist) share the same core but show opposing effects. Resolution strategies include:
    • In vivo phenotyping : Testing in mechanical hypersensitivity models (e.g., capsaicin-induced allodynia) with PRE-084 (S1R agonist) to confirm mechanism .
    • Competitive antagonism assays : 4b reversed the antiallodynic effect of BD-1063, confirming its agonistic activity .
  • SAfiR (Structure–Activity Relationship through Free Energy Perturbation) analysis quantifies energy contributions of substituents to binding .

Advanced Question: What computational approaches are used to predict binding modes of diazaspiro[3.5]nonane derivatives?

Answer:

  • Molecular docking into S1R/S2R crystal structures (PDB IDs: 5HK1, 6DK1) identifies key interactions (e.g., hydrogen bonding with Glu-172).
  • Molecular dynamics simulations (100 ns trajectories) assess stability of ligand–receptor complexes.
  • Free energy calculations (MM-PBSA/GBSA) validate docking poses and explain affinity differences between analogs .

Advanced Question: What strategies optimize pharmacokinetic (PK) properties of diazaspiro[3.5]nonane-based ligands?

Answer:

  • Prodrug design : Esterification of polar groups to enhance oral bioavailability.
  • Formulation adjustments : Use of cyclodextrin complexes to improve aqueous solubility.
  • Dose optimization : In vivo studies show maximal antiallodynic effects at 20 mg/kg (e.g., 5b and 8f ) without motor impairment .

Basic Question: What analytical techniques ensure purity and stability of diazaspiro[3.5]nonane derivatives?

Answer:

  • HPLC-UV/ELSD : Purity >98% with C18 columns (acetonitrile/water gradient).
  • Thermogravimetric analysis (TGA) : Confirms stability up to 150°C.
  • Forced degradation studies : Exposure to acid/base/oxidative conditions to identify labile groups .

Advanced Question: How should researchers design in vivo experiments to validate target engagement?

Answer:

  • Model selection : Capsaicin-induced allodynia for pain-related S1R effects.
  • Dose–response curves : Test 10–30 mg/kg doses to establish efficacy thresholds.
  • Control experiments : Co-administration with PRE-084 or BD-1063 to confirm S1R-mediated effects .

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